1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole
Overview
Description
1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a 1,2,4-triazole ring, a dioxolane ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps. One common route includes the formation of the dioxolane ring through the reaction of a bromophenyl derivative with a propyl group under acidic conditions. This intermediate is then reacted with a triazole precursor under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions
Major Products
The major products formed from these reactions include phenol derivatives, dihydrotriazole derivatives, and various substituted triazole compounds.
Scientific Research Applications
1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of triazole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to antibacterial or antifungal effects by preventing the synthesis of essential biomolecules in the target organisms .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with similar biological activity but lacking the dioxolane and bromophenyl groups.
1-{[2-(4-chlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole: A closely related compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological activity
Uniqueness
1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole is unique due to the presence of the bromophenyl group, which can enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-2-3-14-8-20-15(21-14,9-19-11-17-10-18-19)12-4-6-13(16)7-5-12/h4-7,10-11,14H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFIWTDYNAQJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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